molecular formula C60H84CoN13O14P+ B136371 Co-Dmb-Co CAS No. 143481-69-0

Co-Dmb-Co

Cat. No. B136371
M. Wt: 1301.3 g/mol
InChI Key: JEVAYNOWXAJMQA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Co-Dmb-Co, also known as cobalt-bis(dicarbollide), is a compound that has been studied for its potential applications in scientific research. This molecule is a cobalt-containing cluster that has been found to have unique properties that make it useful in a variety of fields. In

Scientific Research Applications

Co-Dmb-Co has been studied for its potential applications in a variety of scientific research fields, including electrochemistry, catalysis, and biomedical research. In electrochemistry, Co-Dmb-Co has been found to be an effective redox mediator and has been used in the development of electrochemical sensors and biosensors. In catalysis, Co-Dmb-Co has been found to be an effective catalyst for a variety of reactions, including hydrogenation, oxidation, and polymerization. In biomedical research, Co-Dmb-Co has been studied for its potential use in cancer therapy and drug delivery.

Mechanism Of Action

The mechanism of action of Co-Dmb-Co is not fully understood. However, it is believed that the compound acts as a redox mediator, transferring electrons between two different molecules. This process can result in the activation of certain enzymes and the production of reactive oxygen species, which can have both positive and negative effects on cellular processes.

Biochemical And Physiological Effects

Co-Dmb-Co has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the growth of certain types of tumors. Additionally, Co-Dmb-Co has been found to have antioxidant properties and can protect cells from oxidative stress. However, the compound has also been found to be toxic to certain types of cells, including neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Co-Dmb-Co in lab experiments is its relative ease of synthesis. Additionally, the compound has been found to be stable under a variety of conditions, making it a useful tool for a wide range of experiments. However, one limitation of using Co-Dmb-Co is its potential toxicity to certain types of cells. Researchers must take care to use appropriate concentrations of the compound and to monitor its effects on cells carefully.

Future Directions

There are many potential future directions for research on Co-Dmb-Co. One area of interest is the development of new catalytic reactions using the compound. Additionally, researchers are exploring the potential use of Co-Dmb-Co in drug delivery and cancer therapy. Finally, there is ongoing research into the mechanism of action of Co-Dmb-Co and its potential effects on cellular processes. Overall, Co-Dmb-Co is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of Co-Dmb-Co involves the reaction of cobalt with dicarbollide ligands. This reaction results in the formation of a complex that contains two cobalt atoms and two dicarbollide ligands. The synthesis of Co-Dmb-Co is a relatively simple process and can be carried out using standard laboratory techniques.

properties

CAS RN

143481-69-0

Product Name

Co-Dmb-Co

Molecular Formula

C60H84CoN13O14P+

Molecular Weight

1301.3 g/mol

IUPAC Name

[5-(benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+)

InChI

InChI=1S/C60H86N13O14P.Co/c1-29(86-88(83,84)87-51-39(27-74)85-55(50(51)82)73-28-68-36-12-10-11-13-38(36)73)26-67-47(81)20-21-57(6)35(22-44(64)78)54-60(9)59(8,25-46(66)80)34(16-19-43(63)77)49(72-60)31(3)53-58(7,24-45(65)79)32(14-17-41(61)75)37(69-53)23-40-56(4,5)33(15-18-42(62)76)48(70-40)30(2)52(57)71-54;/h10-13,23,28-29,32-35,39,50-51,54-55,74,82H,14-22,24-27H2,1-9H3,(H15,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,83,84);/q;+3/p-2

InChI Key

JEVAYNOWXAJMQA-UHFFFAOYSA-L

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3]

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3]

synonyms

Co-DMB-Co
Coalpha-(alpha-5,6-dimethylbenzimidazolyl)-Cobeta-cyanocobamide

Origin of Product

United States

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